molecular formula C11H23BO2 B13453857 4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane

Cat. No.: B13453857
M. Wt: 198.11 g/mol
InChI Key: RRGXVRVZHMLFGU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. One common method is the reaction of pinacol with a boronic acid derivative under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to drive the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

    Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation Reactions: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as halides or organometallic compounds.

    Coupling Reactions: Often use palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

    Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or sodium perborate.

Major Products Formed

    Substitution Reactions: Yield substituted boronic esters or other boron-containing compounds.

    Coupling Reactions: Produce biaryl compounds or other carbon-carbon bonded structures.

    Oxidation Reactions: Result in the formation of boronic acids or borate esters.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other boron-containing compounds.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in coupling reactions, where the boronic ester acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides it with distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in various fields, including chemistry, biology, and medicine, highlight its importance as a valuable compound in scientific research.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGXVRVZHMLFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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